![molecular formula C8H15NO2 B049077 Ethyl cis-2-Aminocyclopentanecarboxylate CAS No. 114745-45-8](/img/structure/B49077.png)
Ethyl cis-2-Aminocyclopentanecarboxylate
Overview
Description
Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the formula C8H15NO2 and a molecular weight of 157.213 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters in green organic media, under solvent-free and ball-milling conditions . The unreacted β-amino ester enantiomers (1 R ,2 S) and product β-amino acid enantiomers (1 S ,2 R) were obtained with modest to excellent enantiomeric excess ( ee) values ( ees > 62% and eep > 96%) and in good chemical yields (>25%) in one or two steps .Molecular Structure Analysis
The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is characterized by a cyclopentane ring with an amino group and a carboxylate group attached .Physical And Chemical Properties Analysis
Ethyl cis-2-Aminocyclopentanecarboxylate has a density of 1.045g/cm3 and a boiling point of 213.4ºC at 760 mmHg . The compound is sparingly soluble in water .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antiviral Agents
This compound is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir. The asymmetric synthesis of this compound is crucial for developing new antiviral drugs .
Biocatalysis: Enzymatic Resolution
The compound has been used in biocatalytic processes involving the enzymatic resolution of racemic mixtures. Specifically, it has been transformed using the bacterium Sphingomonas aquatilis, achieving high enantioselectivity and conversion rates .
Biochemistry: Study of Enzyme Substrate Specificity
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate’s role as a substrate in enzymatic reactions helps in understanding the specificity and mechanism of enzymes involved in the metabolism of cyclopropane-containing compounds .
Safety And Hazards
Future Directions
The future directions for the use of Ethyl cis-2-Aminocyclopentanecarboxylate could involve its use in the synthesis of modified peptides and self-organizing foldameric structures with increased activity and stability . The compound could also be used in the development of green strategies for the preparation of enantiomeric carbocyclic β-amino acid derivatives .
properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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